Desisobutyryl-ciclesonide

Description

BenchChem offers high-quality Desisobutyryl-ciclesonide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desisobutyryl-ciclesonide including the price, delivery time, and more detailed information at info@benchchem.com.

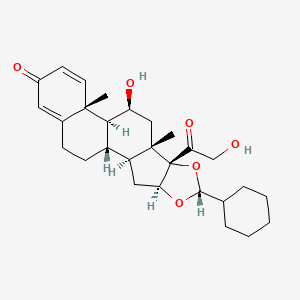

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23-,24+,25+,26-,27-,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPLANUPKBHPMS-FYSAVPLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Desisobutyryl-Ciclesonide: A Technical Guide to the Active Metabolite

Introduction: The Significance of Desisobutyryl-Ciclesonide

Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) ciclesonide.[1][2] Ciclesonide itself is a prodrug with low affinity for the glucocorticoid receptor (GR).[3][4] Its therapeutic efficacy in the treatment of asthma and allergic rhinitis is primarily attributed to the in-situ conversion to des-CIC within the lungs and other target tissues.[2][4] This localized activation is a key feature of ciclesonide's design, aiming to maximize topical anti-inflammatory effects while minimizing systemic side effects.[5] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for desisobutyryl-ciclesonide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Desisobutyryl-ciclesonide, with the systematic name (11β,16α)-16,17-[[(R)-Cyclohexylmethylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione, is a corticosteroid characterized by a pregnane skeleton.[6] Its structure is distinguished by the absence of the isobutyryl group at the C21 position, which is present in the parent drug, ciclesonide.

Table 1: Physicochemical Properties of Desisobutyryl-Ciclesonide

| Property | Value | Source |

| Molecular Formula | C28H38O6 | [7] |

| Molecular Weight | 470.6 g/mol | [7] |

| CAS Number | 161115-59-9 | [6] |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in Methanol.[6] Water solubility is low.[8] | [6][8] |

| pKa (Predicted) | 12.87 ± 0.10 | |

| XLogP3 | 3.7 | [7] |

Metabolic Activation: From Ciclesonide to Desisobutyryl-Ciclesonide

The conversion of the inactive prodrug ciclesonide to the active metabolite des-CIC is a critical step for its therapeutic action. This biotransformation is catalyzed by endogenous esterases present in the airways and other tissues, which hydrolyze the isobutyrate ester at the C21 position.[2]

Signaling pathway of des-CIC via the glucocorticoid receptor.

Further Metabolism and Pharmacokinetics

Following its formation, des-CIC can undergo reversible esterification with fatty acids, such as oleic and palmitic acid, to form lipophilic conjugates. These conjugates can act as a depot of the active drug within the lung tissue, potentially contributing to the prolonged duration of action of ciclesonide. [2]Systemically, des-CIC is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into inactive metabolites. [1]

Experimental Protocols

Synthesis of Desisobutyryl-Ciclesonide (Representative Method)

Objective: To hydrolyze the isobutyrate ester at the C21 position of ciclesonide to yield desisobutyryl-ciclesonide.

Materials:

-

Ciclesonide

-

Methanol (HPLC grade)

-

Potassium carbonate (K2CO3) or another mild base

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve ciclesonide in a suitable solvent system, such as a mixture of methanol and dichloromethane.

-

Hydrolysis: Cool the solution in an ice bath and add a mild base, such as a solution of potassium carbonate in water, dropwise with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure selective hydrolysis of the C21 ester without affecting other functional groups.

-

Quenching: Once the reaction is complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral pH.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude desisobutyryl-ciclesonide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized desisobutyryl-ciclesonide using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Characterization

Objective: To determine the purity of a desisobutyryl-ciclesonide sample.

Instrumentation and Conditions (Representative):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [9]* Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid as a modifier). A typical gradient could start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 242 nm. [10]* Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the des-CIC sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Standard Preparation: Prepare a standard solution of des-CIC of known purity in the same solvent.

-

Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the des-CIC peak relative to the total peak area in the chromatogram.

Objective: To quantify the concentration of des-CIC in plasma or serum samples.

Instrumentation and Conditions (Representative):

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an appropriate ionization source (e.g., APCI or ESI). [11]* Column: A C18 reversed-phase column suitable for LC-MS applications. [11]* Mobile Phase: A gradient of methanol and water containing 0.1% formic acid. [11]* Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for des-CIC and an internal standard. For des-CIC (protonated molecule [M+H]+ at m/z 471), characteristic product ions can be monitored. Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of plasma or serum, add an internal standard (e.g., a deuterated analog of des-CIC).

-

Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether). [11] * Vortex mix and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Analysis: Inject the prepared samples into the LC-MS/MS system.

-

Quantification: Generate a calibration curve using standards of known des-CIC concentrations and quantify the amount of des-CIC in the samples based on the peak area ratios of the analyte to the internal standard.

Objective: To confirm the chemical structure of desisobutyryl-ciclesonide.

Instrumentation and Conditions (Representative):

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

Expected Spectral Features:

-

1H NMR: Signals corresponding to the steroid backbone protons, the cyclohexyl group protons, and the protons of the dihydroxy acetone side chain. The absence of signals corresponding to the isobutyryl group would be a key indicator of successful synthesis.

-

13C NMR: Resonances for all 28 carbon atoms in the molecule, with chemical shifts characteristic of the steroid framework and the acetal and dihydroxyacetone functionalities.

Conclusion

Desisobutyryl-ciclesonide stands as a testament to the power of prodrug design in modern pharmacotherapy. Its localized activation and high affinity for the glucocorticoid receptor provide a potent anti-inflammatory effect directly at the site of action, with a favorable safety profile. A thorough understanding of its chemical properties, mechanism of action, and the analytical methods for its characterization and quantification are paramount for ongoing research and the development of new respiratory therapies. This guide provides a foundational framework for scientists and researchers working with this important active metabolite.

References

- Gotzmann, A., Thevis, M., Bredehöft, M., & Schänzer, W. (2006). Ciclesonide (Alvesco®) – a new glucocorticosteroid for inhalative treatment. In Recent Advances In Doping Analysis (14). Sport und Buch Strauß.

- U.S.

- Hoshino, M. (2009). Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma. Therapeutics and Clinical Risk Management, 5, 131–142.

- CN103012545A - Impurity of ciclesonide and preparation method thereof - Google Patents. (n.d.).

- Rohatagi, S., et al. (2009). Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers. Clinical Therapeutics, 31(12), 2988-2999.

- Sato, K., et al. (2008). Uptake and metabolism of ciclesonide and retention of desisobutyryl-ciclesonide for up to 24 hours in rabbit nasal mucosa. Allergy & Rhinology, 1(1), 48-54.

- Hochhaus, G., et al. (2008). Correlation of ICS in vitro dissolution and pulmonary absorption. Journal of Pharmacy and Pharmacology, 60(5), 585-592.

- Duse, K., & Baheti, K. G. (2024). A Stability-Indicating RP-HPLC Method for the Estimation of Ciclesonide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 15(3), 900-908.

- Nave, R., & McCracken, N. (2008). Metabolism of ciclesonide in the upper and lower airways: review of available data. Journal of Asthma and Allergy, 1, 11-18.

- Zhou, L., et al. (2017). Measurement and correlation of solubility of ciclesonide in seven pure organic solvents. The Journal of Chemical Thermodynamics, 105, 133-138.

- Chen, Y. L., et al. (2020). An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study.

- Scottish Medicines Consortium. (2005).

- Mutch, P. J., et al. (2014). Development and validation of a stability indicating HPLC method for the determination of ciclesonide in bulk and pharmaceutical dosage forms.

- Feng, C., et al. (2011). Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 359-365.

- Frontage Laboratories. (n.d.).

- Miyamoto, T., et al. (2004). Ciclesonide: a novel inhaled corticosteroid for asthma.

- Grover, M., et al. (2024). Physiologic and structural characterization of desisobutyryl-ciclesonide, a selective glucocorticoid receptor modulator in newborn rats. Children's Mercy Kansas City Scholarly Works.

- WO2008015696A2 - Process for preparing ciclesonide - Google Patents. (n.d.).

- EP2064227A2 - Processes for the preparation of ciclesonide and its crystal form - Google Patents. (n.d.).

-

Apexmol. (n.d.). Desisobutyryl-ciclesonide. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). Desisobutyryl-ciclesonide. Retrieved March 7, 2024, from [Link]

- CN101857627B - Synthesis method for ciclesonide - Google Patents. (n.d.).

- Yamane, K., et al. (2023). Chemical structures of ciclesonide derivatives. Ciclesonide (Cic), an active metabolite of Cic, deisobutyryl ciclesonide (Cic2) and the parent compound, Cic-Diol (A). Ciclesonide acetal (Cic-acetal) derivatives (B). The representative synthetic scheme of Cic-acetal derivatives (C).

- Rohatagi, S., et al. (2009). Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers. PubMed.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Uptake and metabolism of ciclesonide and retention of desisobutyryl-ciclesonide for up to 24 hours in rabbit nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiologic and structural characterization of desisobutyryl-ciclesonide, a selective glucocorticoid receptor modulator in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Desisobutyryl-ciclesonide | C28H38O6 | CID 6918281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 9. ijpsr.com [ijpsr.com]

- 10. CN103012545A - Impurity of ciclesonide and preparation method thereof - Google Patents [patents.google.com]

- 11. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pulmonary Residence Time and Half-Life of Desisobutyryl-Ciclesonide

Executive Summary

Ciclesonide (CIC) represents a significant advancement in inhaled corticosteroid (ICS) therapy, primarily due to its unique pharmacokinetic profile as a prodrug.[1][2][3] Administered in an inactive form, it undergoes site-specific activation within the lungs by endogenous esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[4][5][6] This guide moves beyond a simplistic analysis of systemic half-life to provide a detailed examination of the mechanisms governing the pulmonary residence time of des-CIC, a parameter of greater therapeutic relevance. We will dissect the pivotal role of reversible fatty acid conjugation, which creates a lipophilic depot of des-CIC within the lung tissue, facilitating a prolonged duration of anti-inflammatory activity that underpins its efficacy as a once-daily asthma treatment.[7][8][9] This document synthesizes data from human, ex vivo, and in vitro studies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental methodologies and core principles defining the intrapulmonary kinetics of des-CIC.

Introduction: On-Site Pulmonary Activation of Ciclesonide

The therapeutic efficacy of an inhaled corticosteroid is contingent upon its ability to engage with glucocorticoid receptors within the airways. Ciclesonide is designed as a prodrug that is largely inactive upon inhalation, possessing a low affinity for the glucocorticoid receptor.[3] Its therapeutic action is almost entirely dependent on its conversion to the active metabolite, des-CIC, a process catalyzed by esterases prevalent in bronchial and lung tissue.[4][6] This "on-site" activation is a key design feature, as it localizes the potent anti-inflammatory activity to the target organ, the lungs.[1][2] Once formed, des-CIC exhibits a glucocorticoid receptor binding affinity approximately 100 times greater than that of the parent compound, ciclesonide.[7] This targeted activation strategy, combined with high pulmonary deposition, forms the basis of ciclesonide's effective therapeutic action.[2][10]

Caption: On-site activation of Ciclesonide to des-CIC in the lung.

Systemic Half-Life vs. Pulmonary Residence Time: A Critical Distinction

In pharmacokinetic analysis, the terminal elimination half-life (t½) measured in serum is a critical parameter that describes the time required for the systemic concentration of a drug to decrease by half. For des-CIC, the reported serum half-life varies across studies but generally falls within a range of 3 to 7 hours.[7][11][12][13] This value reflects the rate of systemic clearance, primarily through hepatic metabolism.[3][11]

However, for an inhaled drug designed for local action, the systemic half-life can be misleading if used as the sole indicator of its duration of effect at the target site. The more clinically relevant parameter is the pulmonary residence time : the duration for which the active drug is retained within the lung tissue at therapeutically relevant concentrations.[14] As subsequent sections will detail, the pulmonary residence time of des-CIC is substantially longer than its systemic half-life, a phenomenon central to its pharmacological profile.[10]

| Pharmacokinetic Parameter | Reported Value (hours) | Study Population | Source |

| des-CIC Serum t½ | ~6 to 7 | Healthy Subjects (IV Admin) | [11] |

| des-CIC Serum t½ | 5.70 | Patients (Inhaled Admin) | [7] |

| des-CIC Serum t½ | 3.5 | Healthy Subjects (IV Admin) | [10][13][15] |

| des-CIC Serum t½ | 3.15 | Patients with Asthma | [12] |

| des-CIC Serum t½ | 3.33 | Healthy Subjects | [12] |

| Ciclesonide Serum t½ | 0.71 | Healthy Subjects (IV Admin) | [10][11] |

Table 1: Summary of reported systemic serum half-life values for desisobutyryl-ciclesonide (des-CIC) and the parent compound, ciclesonide (CIC).

The Core Mechanism of Lung Retention: Reversible Fatty Acid Conjugation

The extended pulmonary residence of des-CIC is not due to slow clearance but is an active biochemical process. The key mechanism is the reversible esterification of the free hydroxyl group at the C21 position of des-CIC with endogenous fatty acids, primarily oleic acid and palmitic acid.[6][7][8]

This conjugation process yields highly lipophilic des-CIC-fatty acid esters. These conjugates act as an inactive, localized depot of the drug within the lung tissue.[8] Due to their high lipophilicity, they are retained within the cell membranes of the lung parenchyma.[6] This esterification is a dynamic equilibrium; the conjugates are gradually hydrolyzed by esterases back to the active des-CIC, ensuring a slow and sustained release of the pharmacologically active molecule over an extended period.[6] This depot effect is the primary reason why ciclesonide can be administered effectively on a once-daily basis.[7][8][9] Studies conducted on human lung tissue obtained during surgery have confirmed that des-CIC and its fatty acid conjugates are detectable up to 24 hours after a single inhaled dose.[4][5][7]

Caption: Reversible conjugation of des-CIC with fatty acids in the lung.

Methodologies for Determining Pulmonary Retention and Metabolism

Quantifying the half-life and residence time of a drug within a specific tissue like the lung requires a multi-faceted approach, moving from direct human evidence to controlled ex vivo and mechanistic in vitro models.

In Vivo Human Studies: The Definitive Evidence

-

Causality and Rationale: The most direct and clinically relevant method to understand drug metabolism in a target organ is to measure it in that organ in humans. Ethical and practical constraints limit this to opportunistic studies in patients undergoing planned lung resection surgery. This approach provides unparalleled insight into the real-world kinetics of the drug at its site of action.[4][7]

-

Experimental Protocol: Lung Tissue Analysis Post-Inhalation

-

Patient Recruitment: Select patients scheduled for elective lung surgery (e.g., for malignant lesions).[5]

-

Dosing: Patients inhale a single, high dose of ciclesonide (e.g., 1,280 µg) at a specific time point (ranging from 2 to 24 hours) prior to the scheduled surgery.[5][7]

-

Tissue Collection: During surgery, resected central and peripheral lung tissue samples are immediately collected and stored (e.g., at -20°C or lower) until analysis.[4]

-

Blood Sampling: Serial blood samples are drawn over the 24-hour period to correlate systemic pharmacokinetics with tissue concentrations.[7]

-

Sample Preparation: Lung tissue is homogenized. Analytes (CIC, des-CIC, and fatty acid conjugates) are extracted from the tissue homogenate and serum using appropriate techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Bioanalytical Quantification: Concentrations of all analytes are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[7][12]

-

Data Analysis: Analyte concentrations in tissue are plotted against the time between inhalation and surgery to characterize the time course of activation and retention.

-

-

Self-Validating System: The use of multiple, staggered time points for tissue collection across a cohort of patients allows for the reconstruction of a concentration-time profile within the lung.[4] The parallel analysis of serum samples validates that systemic absorption occurred, confirming proper inhalation technique by the patients.[7]

Ex Vivo Models: Precision-Cut Lung Slices (PCLS)

-

Causality and Rationale: The PCLS model bridges the gap between cell culture and whole-organism studies. It preserves the complex three-dimensional architecture and cellular diversity of the lung, including the various cell types and the extracellular matrix, which are crucial for metabolic studies.[16][17] This provides a more physiologically relevant environment than monolayer cell cultures for studying tissue-specific metabolism.[10]

-

Experimental Protocol: Ciclesonide Metabolism in PCLS

-

Tissue Preparation: Obtain fresh human or animal lung tissue. Inflate the lung with a low-melting-point agarose solution and allow it to solidify on ice.

-

Slicing: Use a Krumdieck tissue slicer or vibratome to cut precision-cut slices of a defined thickness (e.g., 250 µm).

-

Incubation: Incubate the PCLS in a culture medium (e.g., DMEM) in a shaking water bath or with roller incubation at 37°C.

-

Dosing: Add ciclesonide (often radiolabeled, e.g., ¹⁴C-CIC, for comprehensive metabolite tracking) to the incubation medium.[6]

-

Time-Course Sampling: At various time points (e.g., 0.5, 2, 8, 24 hours), collect both the lung slices and the surrounding medium.

-

Extraction and Analysis: Homogenize the lung slices and extract the analytes. Analyze both the tissue homogenate and the medium samples by LC-MS/MS to quantify the disappearance of CIC and the formation of des-CIC and its conjugates.[6]

-

Caption: Experimental workflow for a PCLS metabolism study.

Bioanalytical Quantification: LC-MS/MS

-

Causality and Rationale: The concentrations of CIC, des-CIC, and its metabolites in both lung tissue and serum are extremely low, often in the picogram per milliliter (pg/mL) or picomole per gram (pmol/g) range.[7][18] Therefore, a highly sensitive, specific, and robust analytical method is required. LC-MS/MS is the gold standard because it combines the separation power of liquid chromatography with the mass-based specificity and sensitivity of tandem mass spectrometry, allowing for accurate quantification in complex biological matrices.[18]

| Analyte | Matrix | Typical LLOQ (pmol/g) | Source |

| Ciclesonide | Lung Tissue | 0.563 | [7] |

| des-CIC | Lung Tissue | 0.644 | [7] |

| des-CIC oleate | Lung Tissue | 0.136 | [7] |

| des-CIC palmitate | Lung Tissue | 0.0424 | [7] |

| des-CIC | Serum | 10 pg/mL | [7] |

Table 2: Representative Lower Limits of Quantitation (LLOQ) for ciclesonide and its metabolites in human lung tissue and serum.

Summary of Findings and Clinical Implications

This technical guide establishes that the therapeutic duration of action for inhaled ciclesonide is dictated not by the systemic half-life of its active metabolite, des-CIC, but by its prolonged residence time within the lung tissue. This retention is a direct consequence of a novel depot mechanism involving the reversible formation of lipophilic fatty acid conjugates.

Key Findings:

-

Ciclesonide is a prodrug activated by esterases in the lung to form the active metabolite, des-CIC.[4][5][6]

-

The systemic half-life of des-CIC is relatively short, ranging from approximately 3 to 7 hours.[7][11][12][13]

-

The pulmonary residence time of des-CIC is significantly extended (up to 24 hours or more) through its reversible conjugation with endogenous fatty acids.[4][7][8]

-

This mechanism creates a local, inactive depot of the drug that slowly releases active des-CIC, providing sustained anti-inflammatory activity.[6][8]

Clinical Implications: The prolonged retention of des-CIC in the airways provides the pharmacokinetic rationale for the effective once-daily dosing regimen of ciclesonide in the management of persistent asthma.[7][9] This understanding is critical for drug development professionals seeking to design next-generation inhaled therapeutics with optimized local activity and minimal systemic exposure. Future research may focus on leveraging this fatty acid conjugation mechanism to further enhance the therapeutic index of inhaled drugs.

References

- Vertex AI Search. (2012).

- U.S. Food and Drug Administration. (2011).

- Nave, R., et al. (2010). Deposition and metabolism of inhaled ciclesonide in the human lung.

- Mehta, A., et al. (Year not available).

- Biomaterial Database. (2006).

- Nave, R., et al. (Year not available).

- Derendorf, H., et al. (2013). Tissue accumulation kinetics of ciclesonide-active metabolite and budesonide in mice. Basic & Clinical Pharmacology & Toxicology, 113(3), 184-189.

- Sato, H., et al. (Year not available). Uptake and metabolism of ciclesonide and retention of desisobutyryl-ciclesonide for up to 24 hours in rabbit nasal mucosa. PMC.

- Request PDF. (Year not available). Pharmacokinetic and Pharmacodynamic Properties of Inhaled Ciclesonide.

- Derendorf, H. (Year not available). Clinical Pharmacokinetic and Pharmacodynamic Profile of Inhaled Ciclesonide. PubMed.

- ResearchGate. (Year not available). Deposition and metabolism of inhaled ciclesonide in the human lung.

- Belcastro, R., et al. (2024).

- Nave, R., et al. (2010). Deposition and metabolism of inhaled ciclesonide in the human lung. PubMed.

- Nave, R., et al. (Year not available).

- Taylor & Francis. (2022).

- Kaliner, M. A. (2009). Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma. Therapeutics and Clinical Risk Management, 5, 143-152.

- Sakagami, M. (Year not available). In vitro, ex vivo and in vivo methods of lung absorption for inhaled drugs.

- Belcastro, R., et al. (2024). Physiologic and structural characterization of desisobutyryl- ciclesonide, a selective glucocorticoid receptor modulator in. Children's Mercy Kansas City Scholarly Works.

- Frontage Laboratories. (Year not available). ARTICLE - Ultrasensitive Method for Ciclesonide and Desisobutyryl-Ciclesonide.

- Ong, H. X., et al. (2020). Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 599222.

- Möllmann, H., et al. (2004). How the Lung Handles Drugs | Pharmacokinetics and Pharmacodynamics of Inhaled Corticosteroids. Proceedings of the American Thoracic Society, 1(4), 345-350.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Deposition and metabolism of inhaled ciclesonide in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Uptake and metabolism of ciclesonide and retention of desisobutyryl-ciclesonide for up to 24 hours in rabbit nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. biomaterialdatabase.com [biomaterialdatabase.com]

- 13. Pharmacokinetics of [14C]ciclesonide after oral and intravenous administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening [frontiersin.org]

- 18. frontagelab.com [frontagelab.com]

Methodological & Application

Application Note: A Robust Solid Phase Extraction Protocol for the Quantification of Desisobutyryl-Ciclesonide in Human Plasma

Abstract

This application note details a comprehensive and robust solid phase extraction (SPE) protocol for the selective isolation and concentration of desisobutyryl-ciclesonide (des-CIC) from human plasma. Desisobutyryl-ciclesonide is the pharmacologically active metabolite of the inhaled corticosteroid, ciclesonide.[1][2][3][4][5][6] Accurate quantification of des-CIC in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies.[7][8][9][10] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for sample preparation prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes a reversed-phase SPE mechanism, providing high recovery and clean extracts, essential for achieving the ultra-sensitive detection limits often required for this analyte.[7][11]

Introduction

Ciclesonide (CIC) is a pro-drug corticosteroid used in the treatment of asthma and allergic rhinitis.[2][6] Upon inhalation, it is converted by intracellular esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC).[2][3][5] Des-CIC exhibits a high affinity for the glucocorticoid receptor, mediating the anti-inflammatory effects.[3][12] Given its role as the active moiety, the accurate measurement of des-CIC concentrations in systemic circulation is a critical aspect of clinical and preclinical drug development.

Solid phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including improved cleanliness of extracts, higher analyte concentration, and reduced consumption of organic solvents.[13][14][15] For steroid analysis, reversed-phase sorbents are commonly employed due to their ability to retain moderately polar to nonpolar compounds from an aqueous matrix.[14] This protocol has been developed to ensure high, reproducible recovery of des-CIC from complex biological matrices such as plasma, thereby facilitating accurate and sensitive downstream analysis.

Physicochemical Properties of Desisobutyryl-Ciclesonide

A fundamental understanding of the analyte's properties is critical for developing an effective SPE method.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₆ | [3][16] |

| Molecular Weight | 470.6 g/mol | [3][16] |

| XLogP3 | 3.7 | [16] |

| Solubility | Soluble in Methanol | [3] |

The XLogP3 value of 3.7 indicates that des-CIC is a lipophilic compound, making it an ideal candidate for retention on a reversed-phase SPE sorbent.

Experimental Protocol

This protocol is optimized for the extraction of des-CIC from human plasma using a generic C18 reversed-phase SPE cartridge.

Materials and Reagents

-

SPE Device: C18 SPE Cartridges (e.g., 100 mg, 1 mL)

-

Biological Matrix: Human Plasma

-

Reagents:

-

Equipment:

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Vortex Mixer

-

Centrifuge

-

SPE Workflow Diagram

Sources

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Uptake and metabolism of ciclesonide and retention of desisobutyryl-ciclesonide for up to 24 hours in rabbit nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontagelab.com [frontagelab.com]

- 9. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. madbarn.com [madbarn.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. itspsolutions.com [itspsolutions.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Desisobutyryl-ciclesonide | C28H38O6 | CID 6918281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Advanced Sample Preparation Techniques for the Quantification of Desisobutyryl-Ciclesonide in Serum

An Application Note and Protocol for the Bioanalytical Scientist

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK), toxicokinetic (TK), and clinical studies.

**Abstract

This document provides a comprehensive guide to the selection and implementation of sample preparation techniques for the quantitative analysis of desisobutyryl-ciclesonide (des-CIC) in human serum. Des-CIC is the pharmacologically active metabolite of the inhaled corticosteroid ciclesonide.[1][2][3] Its bioanalysis is challenging due to low systemic concentrations (pg/mL range) and exceptionally high protein binding (approximately 99%) in serum.[4][5][6][7][8] This note details the rationale and step-by-step protocols for three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will explore the underlying principles of each technique, discuss their respective advantages and limitations in the context of des-CIC analysis, and provide guidance on method validation in accordance with international regulatory standards.[9][10][11]

Introduction: The Bioanalytical Challenge of Desisobutyryl-Ciclesonide

Ciclesonide is a prodrug that is converted by intracellular esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC).[12][13] Des-CIC exhibits a high affinity for the glucocorticoid receptor, making it a potent anti-inflammatory agent.[2][13] From a bioanalytical perspective, the key physicochemical properties of des-CIC dictate the sample preparation strategy:

-

High Protein Binding: Des-CIC is approximately 99% bound to serum proteins.[1][4][14][15] This necessitates a robust sample preparation method that can efficiently disrupt these protein-analyte interactions to ensure accurate quantification of the total drug concentration.

-

Low Systemic Exposure: Following inhalation, systemic concentrations of des-CIC are typically in the low pg/mL range.[5][6][7] Therefore, the chosen extraction technique must not only be clean but also capable of concentrating the analyte to meet the lower limit of quantitation (LLOQ) required by sensitive analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

Lipophilicity: As a steroid, des-CIC is relatively lipophilic (XLogP3 ≈ 3.7), which influences the choice of extraction solvents and sorbents.[17]

Given these challenges, a direct "dilute-and-shoot" approach is not viable. An effective extraction is paramount to remove interfering matrix components (e.g., proteins, phospholipids) and achieve the required sensitivity and accuracy.

Core Sample Preparation Methodologies

The selection of a sample preparation technique is a critical decision based on the required LLOQ, sample throughput, available resources, and the degree of cleanup needed to minimize matrix effects in the LC-MS/MS system. We present three widely adopted methods, each with a distinct balance of simplicity, efficiency, and cost.

Protein Precipitation (PPT)

Principle of Causality: PPT is the simplest method for removing proteins from a biological matrix.[18][19] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid to the serum sample.[18][20] This disrupts the solvation shell around the proteins, causing them to denature, aggregate, and precipitate out of solution.[18][21] The smaller analyte, des-CIC, remains soluble in the resulting supernatant, which can then be directly analyzed or further processed.

Experimental Protocol: Acetonitrile Precipitation

-

Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of serum sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Addition: Add an appropriate volume of internal standard (IS) solution (e.g., deuterated des-CIC-d11) to all tubes and briefly vortex.[5][6]

-

Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[20]

-

Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol/water). Vortex to ensure the analyte is fully dissolved before injection into the LC-MS/MS system.[22]

Logical Workflow: Protein Precipitation

Liquid-Liquid Extraction (LLE)

Principle of Causality: LLE separates analytes based on their differential solubility between two immiscible liquid phases—typically an aqueous sample matrix and an organic solvent. Des-CIC, being lipophilic, will preferentially partition into a suitable organic solvent, leaving behind water-soluble interferences like salts and proteins in the aqueous phase. An ultrasensitive method for des-CIC with a 1 pg/mL LLOQ has been successfully developed using LLE with 1-chlorobutane.[5][6][16][23]

Experimental Protocol: 1-Chlorobutane Extraction

-

Aliquoting: In a clean glass tube, pipette 500 µL of serum sample, calibration standard, or QC sample.[5][6]

-

Internal Standard Addition: Add the internal standard (e.g., des-CIC-d11) and briefly vortex.[5][6]

-

Extraction: Add 2.5 mL of 1-chlorobutane.

-

Mixing: Cap the tubes and vortex or mechanically shake for 10-15 minutes to facilitate analyte extraction.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous phase or the protein interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of a mobile phase-compatible solution and vortex thoroughly before analysis.

Logical Workflow: Liquid-Liquid Extraction

Solid-Phase Extraction (SPE)

Principle of Causality: SPE is a chromatographic technique used to isolate analytes from a complex matrix.[24] The serum sample is passed through a cartridge containing a solid stationary phase (sorbent). Based on the analyte's and sorbent's properties, des-CIC is retained while unwanted components are washed away. A final elution step with a strong solvent recovers the purified and often concentrated analyte. For corticosteroids, reversed-phase sorbents like C18 are highly effective.[25] SPE generally provides the cleanest extracts, which is crucial for minimizing matrix effects and achieving robust, reproducible results.[21][25]

An advanced form of this technique is Supported Liquid Extraction (SLE) , which uses a chemically inert, high-surface-area solid support (like diatomaceous earth) to immobilize the aqueous sample. A water-immiscible organic solvent is then passed through, providing a highly efficient extraction without the risk of emulsion formation that can plague traditional LLE.[26][27][28]

Experimental Protocol: Reversed-Phase (C18) SPE

-

Sample Pre-treatment: To 200 µL of serum, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

-

Washing: Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences. Follow with a wash of 2 mL of hexane to remove non-polar lipids.[25]

-

Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all residual wash solvents.

-

Elution: Elute des-CIC from the sorbent with 2 x 1 mL of ethyl acetate or methanol. Collect the eluate in a clean tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of a mobile phase-compatible solution for analysis.

Logical Workflow: Solid-Phase Extraction

Method Selection and Performance Summary

The choice of method depends on a balance between the need for sample cleanliness, throughput, and cost.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation & removal | Analyte partitioning | Chromatographic retention & elution |

| Throughput | High | Moderate | Moderate (can be automated) |

| Cost/Sample | Low | Low-Moderate | High |

| Solvent Usage | Low | High | Moderate |

| Extract Cleanliness | Low (risk of matrix effects) | Moderate | High (best for minimizing matrix effects) |

| Concentration Factor | Low (limited by reconstitution vol.) | High | High |

| Key Advantage | Simple, fast, and inexpensive.[18][19] | Good recovery and cleaner than PPT.[5] | Highest extract purity and concentration ability.[24][25] |

| Key Disadvantage | "Dirty" extract, potential for ion suppression.[29] | Labor-intensive, potential for emulsions.[26] | More complex, higher cost, method development can be extensive. |

| Best For | High-throughput screening, early discovery. | Methods requiring high sensitivity and better cleanliness than PPT. | Regulated bioanalysis, methods requiring lowest LLOQ and highest data quality. |

Adherence to Regulatory Standards: Bioanalytical Method Validation

Any method used to support regulatory submissions must be validated to ensure it is fit for its intended purpose.[11][30][31] Validation demonstrates that the method is reliable and reproducible for the quantitative analysis of des-CIC in serum. Key validation parameters are defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][32][33]

| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) [11] |

| Selectivity | To ensure the method can differentiate the analyte from other matrix components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of measurements. | For QC samples, precision (%CV) ≤15% and accuracy (%Bias) within ±15% of nominal. |

| Sensitivity (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Precision ≤20% and accuracy within ±20% of nominal. Signal-to-noise ratio should be ≥5. |

| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | r² ≥ 0.99 is generally expected. At least 75% of standards must meet accuracy criteria (±15%; ±20% at LLOQ). |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |

| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | The IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

Conclusion

The successful quantification of desisobutyryl-ciclesonide in serum is critically dependent on the sample preparation strategy. Due to its high protein binding and low circulating concentrations, a robust extraction method is non-negotiable.

-

Protein Precipitation offers a rapid solution for screening purposes but may lack the cleanliness required for high-sensitivity, regulated studies.

-

Liquid-Liquid Extraction , particularly with 1-chlorobutane, is a proven method that balances cleanliness and throughput, capable of achieving LLOQs in the low pg/mL range.[5][6]

-

Solid-Phase Extraction represents the gold standard for providing the cleanest extracts, minimizing matrix effects, and enabling analyte concentration, making it the most suitable choice for rigorous clinical and regulatory bioanalysis.

The final method choice must be supported by a comprehensive validation that adheres to current regulatory guidelines to ensure the integrity and reliability of the resulting pharmacokinetic data.

References

-

Rohatagi, S., Luo, Y., Shen, L., Guo, Z., Schemm, C., Huang, Y., Chen, K., David, M., Nave, R., & King, S. P. (2005). Protein binding and its potential for eliciting minimal systemic side effects with a novel inhaled corticosteroid, ciclesonide. American Journal of Therapeutics, 12(3), 201–209. Available at: [Link]

-

Biotage. (n.d.). Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. Available at: [Link]

-

Biotage. (2023, December 8). Effective Extraction of a Panel of Steroid Hormones from Human Serum. Available at: [Link]

-

Denham, S. G., Simpson, J. P., Diez, F., et al. (2024). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 12, 102728. Available at: [Link]

-

Agilent Technologies. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. Available at: [Link]

-

European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available at: [Link]

-

Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

Kaliner, M. A. (2009). Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma. Therapeutics and Clinical Risk Management, 5, 145–154. Available at: [Link]

-

Soma, K. K., Scott, A. M., & Newman, A. E. M. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32451. Available at: [Link]

-

European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

-

Denham, S. G., Simpson, J. P., Diez, F., et al. (2024). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 12, 102728. Available at: [Link]

-

European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

-

Nave, R., & McCracken, N. (2008). Metabolism of ciclesonide in the upper and lower airways: review of available data. Journal of Asthma and Allergy, 1, 11-18. Available at: [Link]

-

Smeraglia, J. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(4), 353-357. Available at: [Link]

-

European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of the parent compound ciclesonide, its active.... Available at: [Link]

-

Biotage. (n.d.). Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC. Available at: [Link]

-

Kumar, A., & Busse, W. W. (2012). Ciclesonide--a novel corticosteroid for the management of asthma. The Journal of the Association of Physicians of India, 60, 51-54. Available at: [Link]

-

Chen, Y. L., Wang, W., Ngounou Wetie, A. G., Shi, L., Eddy, J., Lin, Z. P. J., & Sunkaraneni, S. (2020). An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study. The Journal of Applied Laboratory Medicine, 5(1), 41–53. Available at: [Link]

-

Chen, Y. L., Wang, W., Ngounou Wetie, A. G., et al. (2020). An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study. The Journal of Applied Laboratory Medicine, 5(1), 41-53. Available at: [Link]

-

Phenomenex. (2025, June 9). Protein Precipitation Method. Available at: [Link]

-

Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

-

BioAgilytix. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

Chen, Y. L., Wang, W., Ngounou Wetie, A. G., et al. (2020). An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study. The Journal of Applied Laboratory Medicine, 5(1), 41-53. Available at: [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

-

U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Shimadzu. (2016). Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation. Available at: [Link]

-

U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Available at: [Link]

-

Nave, R., Fisher, R., & Zech, K. (2010). Deposition and metabolism of inhaled ciclesonide in the human lung. European Respiratory Journal, 35(4), 927-929. Available at: [Link]

-

Chen, Y. L., Wang, W., Ngounou Wetie, A. G., et al. (2019). An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study. The Journal of Applied Laboratory Medicine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918281, Desisobutyryl-ciclesonide. Available at: [Link]

-

Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. Available at: [Link]

-

Taves, M. D., et al. (2025). Physiologic and structural characterization of desisobutyryl-ciclesonide, a selective glucocorticoid receptor modulator in newborn rats. PNAS Nexus, 4(1), pgae005. Available at: [Link]

-

University of Eastern Finland. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918155, Ciclesonide. Available at: [Link]

-

Meng, F., et al. (2012). Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 62, 131-138. Available at: [Link]

Sources

- 1. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protein binding and its potential for eliciting minimal systemic side effects with a novel inhaled corticosteroid, ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontagelab.com [frontagelab.com]

- 6. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ema.europa.eu [ema.europa.eu]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Desisobutyryl-ciclesonide | C28H38O6 | CID 6918281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 19. filtrous.com [filtrous.com]

- 20. agilent.com [agilent.com]

- 21. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biotage.com [biotage.com]

- 27. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]

- 28. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 29. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 30. ema.europa.eu [ema.europa.eu]

- 31. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 32. bioanalysisforum.jp [bioanalysisforum.jp]

- 33. fda.gov [fda.gov]

Application Note: High-Resolution LC-MS/MS Separation of Ciclesonide and Desisobutyryl-Ciclesonide (des-CIC)

Document Type: Advanced Protocol & Application Guide Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Executive Summary

Ciclesonide (CIC) is a highly potent, inhaled prodrug corticosteroid utilized in the management of persistent asthma. Upon inhalation, it is rapidly hydrolyzed by endogenous esterases in the lung into its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC). Because the clinical efficacy of ciclesonide relies on localized delivery, systemic exposure to both the prodrug and its metabolite is exceptionally low.

Quantifying these trace levels in human plasma or serum requires ultrasensitive analytical techniques. This guide details the mechanistic rationale and self-validating experimental protocols for optimizing the mobile phase and chromatographic conditions to separate and quantify CIC and des-CIC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Background: The Prodrug Pathway

Understanding the structural relationship between CIC and des-CIC is critical for chromatographic separation. Ciclesonide is highly lipophilic. The enzymatic cleavage of the isobutyryl ester group yields des-CIC, which is slightly more polar but retains significant lipophilicity. This subtle shift in polarity is the primary lever used to separate the two compounds on a reversed-phase stationary phase.

Figure 1: Metabolic conversion of ciclesonide to its active metabolite des-CIC via lung esterases.

Causality in Mobile Phase Optimization (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific solvents are chosen rather than blindly following a recipe. Standard HPLC-UV methods (e.g., using Methanol:Water 95:05 at pH 3) are sufficient for bulk drug stability testing but completely lack the sensitivity required for clinical pharmacokinetics. For biological matrices, LC-MS/MS is mandatory, and the mobile phase dictates the ionization efficiency[1].

The Role of the Organic Modifier & Ionization Source

The choice of organic solvent is directly tied to the mass spectrometry ionization source:

-

For APCI (Atmospheric Pressure Chemical Ionization): A gradient of Methanol and water is preferred. Methanol provides superior solubility for these lipophilic steroids and supports a highly stable corona discharge, allowing for a Lower Limit of Quantification (LLOQ) of 10 pg/mL[2].

-

For APPI (Atmospheric Pressure Photoionization): An innovative approach utilizes an Acetonitrile-Acetone mixture (e.g., 90/10 v/v). Here, acetone is not merely a solvent; it acts as a photo-dopant. The UV photons in the APPI source ionize the acetone molecules, which subsequently transfer their charge to the CIC and des-CIC molecules via proton transfer. This mechanistic synergy dramatically boosts the signal, pushing the LLOQ down to an unprecedented 1 pg/mL[3].

The Role of Aqueous Additives

The addition of 0.1% Formic Acid or 0.01% Acetic Acid to the aqueous phase serves a dual purpose:

-

Chromatographic Causality: The low pH (approx. 2.7 - 3.0) protonates residual silanol groups on the C18 stationary phase. This eliminates secondary ionic interactions that cause peak tailing, ensuring sharp, symmetrical peaks.

-

Mass Spectrometric Causality: The acid provides an abundant source of protons to facilitate the formation of [M+H]+ precursor ions in positive ion mode, which is critical for the subsequent collision-induced dissociation (CID) in the MS/MS collision cell.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. It incorporates built-in Quality Control (QC) checks to monitor matrix effects, carryover, and extraction efficiency.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Why LLE over Protein Precipitation (PPT)? PPT leaves high concentrations of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. LLE selectively partitions the analytes.

-

Aliquot 0.5 mL of human plasma/serum into a clean glass tube.

-

Add 50 µL of Internal Standard (IS) solution (e.g., Mifepristone or CIC-d11).

-

Add 3.0 mL of Methyl tert-butyl ether (MTBE) or 1-chlorobutane . Rationale: These solvents have the exact dielectric constant needed to extract lipophilic steroids while leaving polar matrix components behind.

-

Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

Phase 2: Chromatographic Separation

-

Column: Phenomenex Synergi MAX-RP or equivalent C18 (50 × 2.0 mm, 4 µm).

-

Mobile Phase A: 0.1% Formic Acid in Deionized Water.

-

Mobile Phase B: Methanol (for APCI) OR 0.01% Acetic Acid in Acetonitrile/Acetone (90:10 v/v) (for APPI).

-

Flow Rate: 0.60 mL/min.

Phase 3: System Suitability & Validation Sequence

Before running unknown samples, the system must self-validate through the following injection sequence:

-

System Blank (Mobile Phase only): Validates a flat baseline and absence of column bleed.

-

Matrix Blank (Extracted plasma, no IS): Proves no endogenous peaks co-elute at the retention times of CIC or des-CIC.

-

Zero Sample (Extracted plasma + IS): Ensures the IS does not contain trace impurities of the target analytes.

-

LLOQ Standard: Must demonstrate a Signal-to-Noise (S/N) ratio ≥ 5:1 and accuracy within ± 20%.

-

ULOQ Standard followed by Matrix Blank: The blank must show ≤ 20% of the LLOQ signal, validating the absence of autosampler carryover.

Figure 2: End-to-end LC-MS/MS workflow for the extraction and quantification of CIC and des-CIC.

Quantitative Data & Parameters

Summarized below are the optimized parameters for achieving baseline resolution and high-sensitivity detection.

Table 1: Optimized Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Rationale / Causality |

| 0.00 - 1.70 | 55 → 0 | 45 → 100 | 0.60 | Rapid organic ramp to elute polar endogenous compounds. |

| 1.70 - 2.30 | 0 | 100 | 0.60 | Isocratic hold to elute des-CIC and CIC. |

| 2.30 - 3.20 | 0 | 100 | 1.60 | Flow rate increased to wash highly lipophilic matrix lipids off the column. |

| 3.20 - 3.30 | 0 → 55 | 100 → 45 | 1.60 → 0.60 | Return to initial conditions. |

| 3.30 - 4.70 | 55 | 45 | 0.60 | Column re-equilibration for the next injection. |

Table 2: MS/MS Selected Reaction Monitoring (SRM) Parameters (Positive Ion Mode)

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Detection Mode |

| Ciclesonide (CIC) | 541.3 | 257.1 | 25 | APCI / APPI |

| des-CIC | 471.3 | 257.1 | 25 | APCI / APPI |

| Mifepristone (IS) | 430.3 | 372.2 | 20 | APCI / APPI |

(Note: Exact collision energies should be optimized per instrument model to maximize the abundance of the product ions).

References

-

Su, M., Song, M., Zhuang, Y., & Hang, T. (2011). Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis.[Link][2]

-

Chen, Y.L., et al. (2019). An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study. Frontage Laboratories / ResearchGate.[Link][3]

-

Trevisiol, S., Moulard, Y., & Zied, B. (2022). LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes. Biomaterial Database / PubMed.[Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontagelab.com [frontagelab.com]

- 4. biomaterialdatabase.com [biomaterialdatabase.com]

Troubleshooting & Optimization

preventing hydrolysis of ciclesonide to desisobutyryl-ciclesonide during storage

Focus: Preventing Premature Hydrolysis to Desisobutyryl-Ciclesonide (des-CIC) During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist in respiratory drug development, I have designed this resource to help your formulation and analytical teams troubleshoot the chemical instability of Ciclesonide (CIC).

Ciclesonide is a non-halogenated glucocorticoid prodrug. Its therapeutic efficacy relies on intracellular airway esterases cleaving the C21 ester to form the active metabolite, desisobutyryl-ciclesonide (des-CIC)[1]. However, this same ester bond is chemically labile during storage. Premature hydrolysis compromises the delivered dose of the prodrug, alters the aerodynamic particle size distribution, and leads to regulatory failure.

Below, we explore the causality of this degradation, present self-validating protocols for stability testing, and provide actionable formulation strategies.

I. Mechanistic Overview of Ciclesonide Degradation

Fig 1. Chemical degradation pathway of ciclesonide to des-CIC under storage stress conditions.

Q: What triggers the premature hydrolysis of ciclesonide during storage?

A: The primary trigger is nucleophilic attack on the C21 ester linkage. While ciclesonide is highly stable in its pure solid state, introducing it into a liquid or semi-liquid matrix (like a pMDI cosolvent system or an aqueous nasal spray) exposes the ester bond to moisture and pH fluctuations. Base-catalyzed hydrolysis is exceptionally rapid; exposure to mild alkaline conditions can degrade the majority of the API into des-CIC within minutes[2][3].

Q: How does ethanol in pMDI (pressurized Metered Dose Inhaler) formulations contribute to instability?

A: Ethanol is frequently used as a cosolvent to dissolve ciclesonide in hydrofluoroalkane (HFA) propellants. However, ethanol increases the solubility of trace water in the formulation. If the system is not strictly anhydrous, ethanol facilitates the interaction between water molecules and the ciclesonide ester bond. Furthermore, ethanol itself can participate in transesterification reactions under specific thermal stresses, accelerating the loss of the parent prodrug[2].

II. Quantitative Degradation Profile

To effectively formulate around ciclesonide's vulnerabilities, you must understand its behavior under forced degradation. The table below summarizes the quantitative degradation profile of ciclesonide under standard ICH Q1A (R2) stress conditions[3].

| Stress Condition | Reagent / Environment | Exposure (Time & Temp) | Primary Degradant | Extent of Degradation |

| Base Hydrolysis | 0.1 N NaOH | 15 min at 60°C | des-CIC | High (>80%) |

| Acid Hydrolysis | 0.1 N HCl | 10 min at 60°C | des-CIC & unknowns | Moderate (~10%) |

| Oxidation | 30% H₂O₂ | 24 hours at Room Temp | Oxidative species | Low (<5%) |

| Thermal (Solid) | Dry Heat (60°C) | 7 days | Minimal | Stable |

Causality Insight: The stark contrast between acid (~10%) and base (>80%) degradation highlights that the C21 ester is highly sensitive to hydroxide ions. Formulation pH must be strictly controlled to the acidic side of neutral (ideally pH 4.0–5.0) for any aqueous-based systems.

III. Formulation Troubleshooting & Strategies

Fig 2. Decision tree for troubleshooting ciclesonide formulation stability across delivery systems.

Q: How can we prevent hydrolysis in Dry Powder Inhalers (DPIs)?

A: In DPIs, the API is in a solid state, which inherently protects it from rapid hydrolysis. However, hygroscopic carriers (like certain grades of lactose) can pull moisture from the environment, creating micro-environments of free water on the particle surface. Solution: Utilize advanced particle engineering. Recent studies demonstrate that spray-drying ciclesonide with specific cyclodextrins (e.g., Crysmeb or HPβCD) creates ultra-light microparticles that not only improve fine particle fraction (>60%) but also physically shield the ester bond from ambient moisture, achieving robust 6-month stability[4].

Q: Why do we use hypotonic suspensions for ciclesonide nasal sprays?

A: Hydrolysis occurs almost exclusively in the dissolved state. By formulating ciclesonide as a hypotonic suspension, you minimize the solubility of the drug in the continuous aqueous phase. Keeping the vast majority of the prodrug in the solid (undissolved) state acts as a kinetic barrier to chemical degradation, while still allowing for rapid dissolution and cellular uptake once deposited on the nasal mucosa.

IV. Self-Validating Experimental Protocols

To ensure your formulation is stable, your analytical methods must be infallible. Below is a self-validating RP-HPLC methodology designed to separate ciclesonide from des-CIC without inducing on-column degradation.

Protocol: Stability-Indicating RP-HPLC for Ciclesonide & des-CIC

Scientific Rationale: Ciclesonide is highly lipophilic. We utilize a C18 column with a mildly acidic mobile phase. The acidic pH (3.0) is crucial—it suppresses the ionization of secondary degradants and, more importantly, halts any ongoing base-catalyzed hydrolysis during the chromatographic run[3].

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mixture of Methanol:Water (95:05 v/v). Adjust the pH precisely to 3.0 using orthophosphoric acid[3]. Filter through a 0.22 µm membrane and degas.

-

Chromatographic Conditions:

-

Sample Extraction: Extract the formulation sample using absolute ethanol or methanol. If extracting an aqueous suspension, immediately buffer the extraction solvent to pH 4.0 to quench any potential degradation.

-

Self-Validation Step (System Suitability):

-

The Control: Before running unknown stability samples, intentionally degrade a 100 µg/mL ciclesonide standard by adding 1 mL of 0.1 N NaOH for 5 minutes, then neutralize with 0.1 N HCl.

-

The Validation: Inject this stressed sample. The system is only validated for use if the resolution factor ( Rs ) between the des-CIC peak (eluting earlier due to increased polarity from the exposed hydroxyl group) and the intact ciclesonide peak is > 2.0 . If Rs<2.0 , the column is compromised or the mobile phase pH has drifted.

-

-

Analysis: Inject 20 µL of the stability samples. Quantify the area under the curve (AUC) for both CIC and des-CIC against a standard calibration curve (linear range 5–200 µg/mL)[2].

V. References

-

Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers ResearchGate / Talanta[Link]

-

DEVELOPMENT OF A VALIDATED FORCED DEGRADATION STUDY FOR CHARACTERIZATION OF CICLESONIDE DEGRADANTS USING LC-MS International Journal of Pharmaceutical Sciences and Research (IJPSR)[Link]

-

Ciclesonide: a novel inhaled corticosteroid for the treatment of persistent asthma – a pharmacologic and clinical profile Ovid[Link]

-

Formulation of a dry powder for inhalation combining ciclesonide and indacaterol maleate using spray drying Cision / International Journal of Pharmaceutics [Link]

Sources

resolving chromatographic peak tailing for desisobutyryl-ciclesonide

Technical Support Center: Resolving Chromatographic Peak Tailing for Desisobutyryl-Ciclesonide (des-CIC)

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in corticosteroid bioanalysis: the chromatographic peak tailing of desisobutyryl-ciclesonide (des-CIC).

This guide moves beyond basic troubleshooting by exploring the thermodynamic and physicochemical causality behind the tailing. It provides self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS or HPLC workflows, empowering you to achieve symmetrical peaks and robust quantitation.

Mechanistic Overview: The Chemistry of Peak Tailing

To fix a chromatographic issue, we must first understand the molecule's structural liabilities. Ciclesonide is a highly lipophilic prodrug. In vivo, it is rapidly hydrolyzed by esterases in the lung to form its pharmacologically active metabolite, des-CIC (). This enzymatic cleavage removes the isobutyryl group at the C21 position, exposing a primary hydroxyl (-OH) group.

While the parent ciclesonide molecule is relatively inert to secondary stationary phase interactions, the newly exposed C21-OH on des-CIC acts as a strong hydrogen bond donor. When analyzed on silica-based reversed-phase columns, this hydroxyl group interacts strongly with unendcapped, acidic residual silanols. This secondary interaction disrupts the uniform partitioning of the analyte, causing the characteristic asymmetric desorption profile recognized as peak tailing.

Enzymatic conversion of ciclesonide to des-CIC and the mechanism of silanol-induced peak tailing.

Frequently Asked Questions (FAQs)

Q: Why does des-CIC exhibit severe tailing while the parent ciclesonide peak remains symmetrical? A: The parent ciclesonide lacks strong hydrogen-donating groups, allowing it to partition cleanly based on hydrophobic interactions. The esterase-mediated cleavage to des-CIC exposes the C21-OH group. This hydroxyl group engages in hydrogen bonding with residual silanol groups (Si-OH) on the silica support. Because these secondary interactions are slower and energetically different from hydrophobic partitioning, a fraction of the des-CIC molecules lag behind the main band, creating a tail.